![molecular formula C13H14N2O2S2 B2715184 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1251686-03-9](/img/structure/B2715184.png)
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide
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Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA is a derivative of nicotinamide, an important vitamin that plays a crucial role in various physiological processes. In
Scientific Research Applications
Corrosion Inhibition
Corrosion Inhibition Effect and Adsorption Behaviour
Research on nicotinamide derivatives, including structures similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, has shown significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds act as mixed-type corrosion inhibitors, affecting both the anodic and cathodic processes. The inhibition efficiency varies with concentration, time interval, and temperature. Studies suggest that these inhibitors adhere to the Langmuir isotherm model, indicating a strong adsorption to the metal surface which enhances corrosion resistance. This property is valuable in protecting metal infrastructure and machinery in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).
Fungicidal Activity
Design, Synthesis, and Fungicidal Activity
The development of N-(thiophen-2-yl) nicotinamide derivatives has led to compounds with significant fungicidal activities against cucumber downy mildew. These findings highlight the potential of such derivatives, including those structurally related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, in agricultural applications. The effectiveness of these compounds surpasses some commercial fungicides, offering a new avenue for crop protection strategies (Wu et al., 2022).
Drug Metabolism Inhibition
Studies on Inhibitory Effects on Drug Metabolism
Although directly related studies on N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide were not found, research involving nicotinamide shows its potential to influence drug metabolism through liver microsomes. Nicotinamide can modify the rate of metabolism for various substances, indicating the role of similar compounds in potentially modulating drug interactions and effects. This aspect could be relevant for designing drugs with controlled metabolism rates, enhancing efficacy or reducing toxicity (Sasame & Gillette, 1970).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-18-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVTIYDHJWMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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